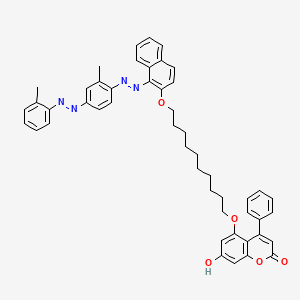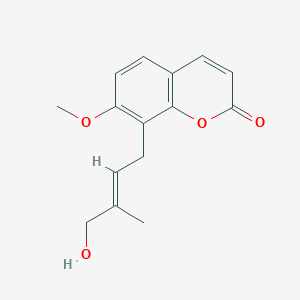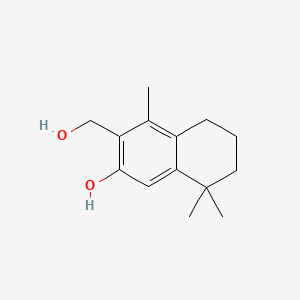
(S)-Cipepofol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Cipepofol is a chiral compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties and its ability to interact with biological systems in a specific manner.
Vorbereitungsmethoden
The synthesis of (S)-Cipepofol involves several steps, each requiring precise reaction conditions to ensure the desired chiral purity. The synthetic route typically starts with the preparation of a suitable precursor, followed by a series of chemical reactions that introduce the necessary functional groups. Industrial production methods often involve the use of advanced techniques such as chiral chromatography to separate the desired enantiomer from its racemic mixture.
Analyse Chemischer Reaktionen
(S)-Cipepofol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of a ketone, while reduction can yield an alcohol.
Wissenschaftliche Forschungsanwendungen
(S)-Cipepofol has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of more complex molecules. In biology, it serves as a probe to study enzyme-substrate interactions. In medicine, this compound is being investigated for its potential as an anesthetic agent due to its ability to modulate specific neurotransmitter receptors. Additionally, in the industrial sector, it is used in the production of high-value chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-Cipepofol involves its interaction with specific molecular targets in the body. It primarily acts on neurotransmitter receptors, modulating their activity and thereby influencing various physiological processes. The pathways involved in its action include the inhibition of certain enzymes and the activation of specific signaling cascades, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
(S)-Cipepofol is unique in its chiral specificity and its ability to interact with biological systems in a highly selective manner. Similar compounds include other chiral anesthetic agents such as ®-Cipepofol and (S)-Ketamine. this compound stands out due to its higher potency and reduced side effects compared to these other agents.
Eigenschaften
Molekularformel |
C14H20O |
|---|---|
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
2-[(1S)-1-cyclopropylethyl]-6-propan-2-ylphenol |
InChI |
InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3/t10-/m0/s1 |
InChI-Schlüssel |
BMEARIQHWSVDBS-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C1CC1)C2=CC=CC(=C2O)C(C)C |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one](/img/structure/B12382744.png)
![disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B12382746.png)

![3-Pyridinecarboxamide, 6-chloro-N-[4-[[[2-(methylamino)-4-quinazolinyl]amino]methyl]phenyl]-](/img/structure/B12382759.png)

![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)




